molecular formula C11H11ClN4O2 B2374961 (5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid CAS No. 1087648-35-8

(5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B2374961
CAS No.: 1087648-35-8
M. Wt: 266.69
InChI Key: VFLADFKBAIZVGV-UHFFFAOYSA-N
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Description

(5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenylamine reacts with the triazole intermediate.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and triazole moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

(5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity, interfere with DNA synthesis, or disrupt cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5-{[(4-bromophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid
  • (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid
  • (5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid

Uniqueness

(5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[5-[(4-chloroanilino)methyl]-1H-1,2,4-triazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c12-7-1-3-8(4-2-7)13-6-10-14-9(15-16-10)5-11(17)18/h1-4,13H,5-6H2,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLADFKBAIZVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=NC(=NN2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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